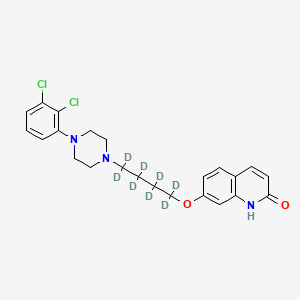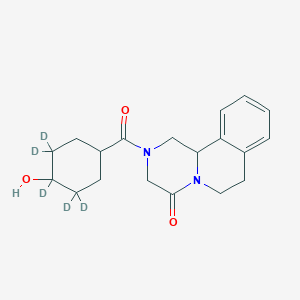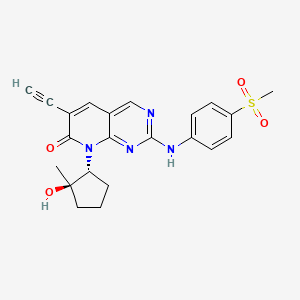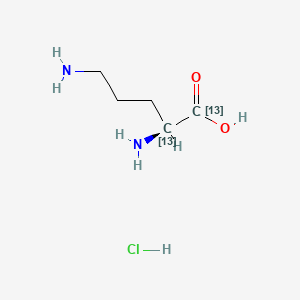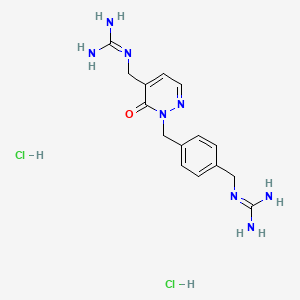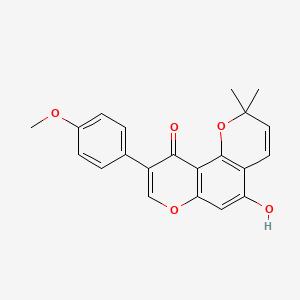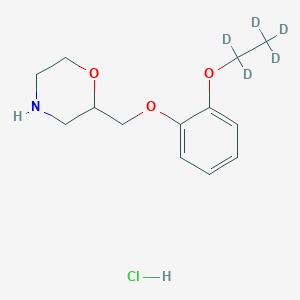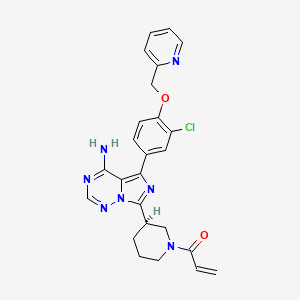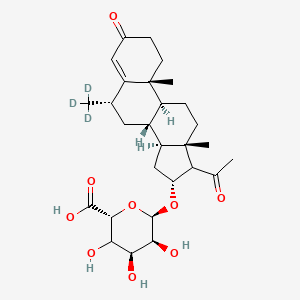
Autophagy inducer 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Autophagy Inducer 4 is a compound known for its ability to stimulate autophagy, a cellular process that degrades and recycles cellular components. This process is crucial for maintaining cellular homeostasis and responding to stress conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Autophagy Inducer 4 involves multiple steps, typically starting with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its autophagy-inducing properties. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization using reagents such as halogenating agents, oxidizing agents, and reducing agents under controlled conditions.
Step 3: Purification and characterization using techniques like chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring high yield and purity. This typically includes:
Optimization of reaction conditions: to maximize yield.
Use of continuous flow reactors: for efficient and consistent production.
Implementation of stringent quality control measures: to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: Autophagy Inducer 4 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific groups with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Autophagy Inducer 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study autophagy-related pathways and mechanisms.
Biology: Investigated for its role in cellular homeostasis and response to stress.
Medicine: Explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of therapeutic agents and as a research tool in drug discovery
作用机制
Autophagy Inducer 4 exerts its effects by modulating key molecular targets and pathways involved in autophagy. The primary mechanism involves:
Inhibition of mechanistic target of rapamycin complex 1 (mTORC1): This inhibition activates autophagy by mimicking cellular starvation conditions.
Activation of 5’ AMP-activated protein kinase (AMPK): This activation further promotes autophagy by phosphorylating key proteins involved in the autophagy process
相似化合物的比较
Autophagy Inducer 4 is unique in its potency and specificity compared to other autophagy-inducing compounds. Similar compounds include:
Microcolin H: A marine-derived lipopeptide with potent autophagy-inducing and antitumor activities.
3,4-Dimethoxychalcone: An autophagy inducer with antiatherogenic activity.
Resveratrol: A polyphenolic compound that regulates autophagy and has potential therapeutic applications in cancer.
Spermidine: An autophagy inducer with antiaging properties.
This compound stands out due to its specific molecular targets and pathways, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C32H37NO6 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC 名称 |
2-(2-hydroxy-5-prop-2-enylphenyl)-6-[morpholin-4-yl-(3,4,5-trimethoxyphenyl)methyl]-4-prop-2-enylphenol |
InChI |
InChI=1S/C32H37NO6/c1-6-8-21-10-11-27(34)24(16-21)25-17-22(9-7-2)18-26(31(25)35)30(33-12-14-39-15-13-33)23-19-28(36-3)32(38-5)29(20-23)37-4/h6-7,10-11,16-20,30,34-35H,1-2,8-9,12-15H2,3-5H3 |
InChI 键 |
OGETVARAFSTHEM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


